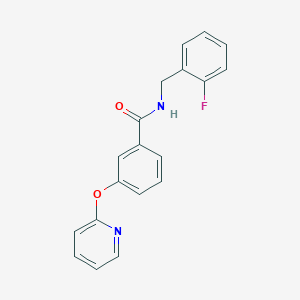

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-17-9-2-1-6-15(17)13-22-19(23)14-7-5-8-16(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGBYZGTUXDYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-fluorobenzylamine.

Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with 2-chloropyridine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is utilized in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Position Matters: The pyridin-2-yloxy group in compound 46 () demonstrates superior antibacterial activity compared to its pyridin-3-yloxy counterpart (45), likely due to optimized steric or electronic interactions with bacterial targets . In fluorinated analogs (e.g., ), the 2-fluoro substitution on the benzyl group enhances lipophilicity and receptor-binding kinetics compared to non-fluorinated derivatives .

Sigma Receptor Targeting :

- Radioiodinated benzamides like [¹²⁵I]PIMBA () exhibit high affinity for sigma receptors (Kd = 5.80–15.71 nM), a property shared by fluorobenzyl-containing analogs. The 2-fluorobenzyl group in the target compound may similarly enhance sigma receptor selectivity .

Toxicity and Safety: While highlights non-toxic benzamides (e.g., N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide), the safety profile of the target compound remains unstudied.

Biological Activity

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound notable for its diverse biological activities, particularly in enzyme inhibition and anti-inflammatory effects. This compound features a unique molecular structure that includes a fluorobenzyl moiety, a pyridinyl group, and a benzamide core, contributing to its reactivity and biological potential.

Molecular Characteristics

- Molecular Formula : C_{18}H_{17}F N_{2}O

- Molecular Weight : Approximately 362.4 g/mol

- Structural Features :

- Fluorobenzyl group enhances lipophilicity.

- Pyridin-2-yloxy group facilitates interactions with biological targets.

Enzyme Inhibition

N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to exhibit significant enzyme inhibition properties. Studies indicate that it may interact selectively with specific receptors or enzymes involved in inflammatory pathways, modulating their activity effectively.

Case Study: Inhibition of Lysosomal Phospholipase A2

One study explored the compound's effect on lysosomal phospholipase A2 (LPLA2), which is crucial in phospholipid metabolism and inflammation. The assay demonstrated that the compound could inhibit LPLA2 activity, correlating with its potential to mitigate drug-induced phospholipidosis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are particularly relevant for therapeutic applications. Its mechanism likely involves the modulation of inflammatory mediators and pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Comparison of Anti-inflammatory Activity

| Compound Name | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide | TBD | Inhibition of LPLA2 and other inflammatory enzymes |

| CGP 28238 | ≤ 0.05 | Inhibition of prostaglandin synthesis |

| Rebastinib | TBD | Tyrosine kinase inhibition |

Binding Affinity and Selectivity

Investigations into the binding affinity of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide reveal its potential for selective interactions with biological targets. The specificity of these interactions is critical for understanding the compound's pharmacological profile and therapeutic applications.

The mechanism by which N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide exerts its biological effects involves complex interactions at the molecular level:

- Enzyme Binding : The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

- Hydrophobic Interactions : The fluorobenzyl group enhances hydrophobic interactions with target proteins.

- Hydrogen Bonding : The pyridin-2-yloxy group may form hydrogen bonds with specific residues in the active site, stabilizing the binding.

Research Findings

Recent studies have highlighted the compound's potential in drug design and development, particularly as a lead compound for new anti-inflammatory drugs. Its unique structural features allow for targeted interactions with biological molecules, making it suitable for further exploration in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.